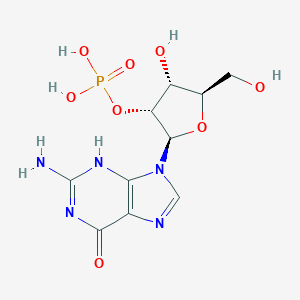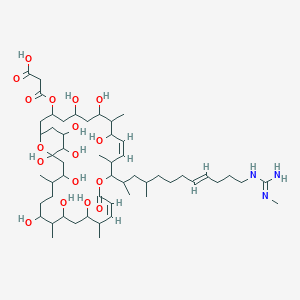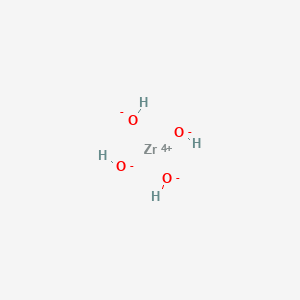![molecular formula C13H9ClN2O3 B077779 2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid CAS No. 67232-57-9](/img/structure/B77779.png)
2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid, also known as CPBA, is a chemical compound with the molecular formula C13H9ClN2O3. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. CPBA is widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid works by activating oxygen molecules, which allows for the oxidation of various organic compounds. This process is facilitated by the presence of the chlorine and carbamoyl groups in the 2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid molecule, which provide the necessary electron-withdrawing and electron-donating properties.
Biochemical and physiological effects:
2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines in cells.
Advantages and Limitations for Lab Experiments
2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid has several advantages in laboratory experiments. It is a stable and readily available reagent that can be easily synthesized in large quantities. 2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid is also highly selective and can be used in a wide range of chemical reactions.
However, 2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid also has some limitations. It is relatively expensive compared to other reagents and can be challenging to handle due to its low solubility in water. 2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid also has limited solubility in some organic solvents, which can affect its effectiveness in certain reactions.
Future Directions
There are several potential future directions for research involving 2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid. One area of interest is the development of new synthetic methods that utilize 2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid as a catalyst. Another potential application is the use of 2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid in the production of pharmaceuticals and other high-value chemicals. Additionally, further research is needed to better understand the mechanism of action of 2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid and its potential applications in medicine and biotechnology.
Synthesis Methods
2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid can be synthesized through a multistep process involving the reaction of 2-aminopyridine with phthalic anhydride, followed by chlorination and carbamoylation. The resulting product is then purified through recrystallization to obtain high-purity 2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid.
Scientific Research Applications
2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid has been extensively used in scientific research for various purposes. It is commonly used as a reagent in organic synthesis, particularly in the preparation of amides and esters. 2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid has also been used as a catalyst in various chemical reactions, such as the oxidation of alcohols and the synthesis of heterocycles.
properties
CAS RN |
67232-57-9 |
|---|---|
Product Name |
2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid |
Molecular Formula |
C13H9ClN2O3 |
Molecular Weight |
276.67 g/mol |
IUPAC Name |
2-[(5-chloropyridin-2-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C13H9ClN2O3/c14-8-5-6-11(15-7-8)16-12(17)9-3-1-2-4-10(9)13(18)19/h1-7H,(H,18,19)(H,15,16,17) |
InChI Key |
FZEBFZIXDIDHNQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)





